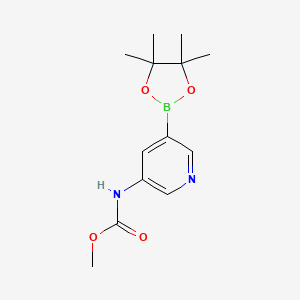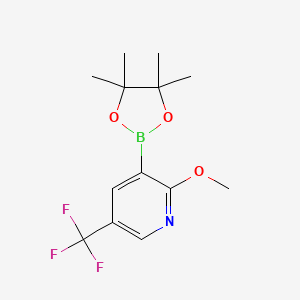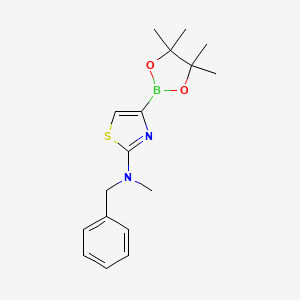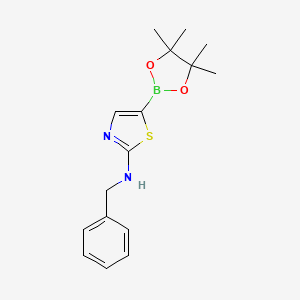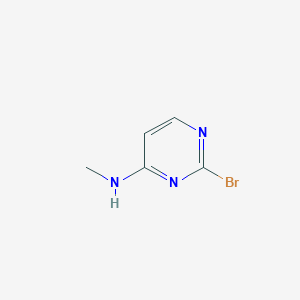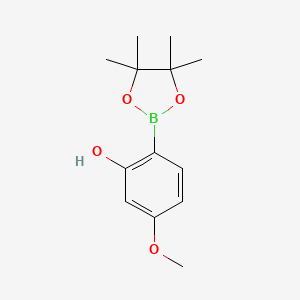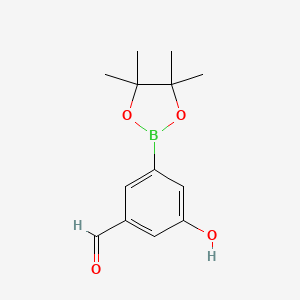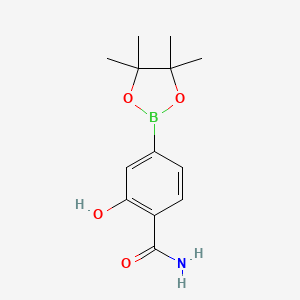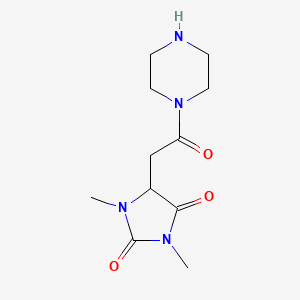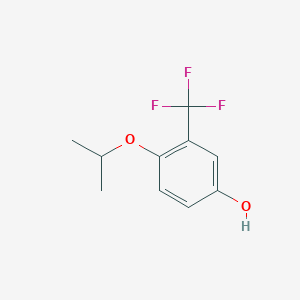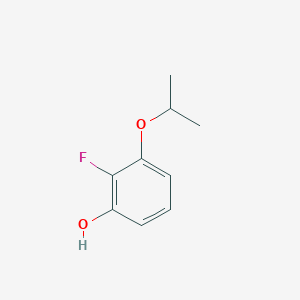
5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester is a chemical compound with the molecular weight of 283.56 . It is a type of organoboron reagent, which is generally environmentally benign and is readily prepared .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19BClNO3/c1-6-17-11-10 (7-9 (15)8-16-11)14-18-12 (2,3)13 (4,5)19-14/h7-8H,6H2,1-5H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
The compound can participate in Suzuki–Miyaura coupling reactions . This type of reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.56 . It is stored at a temperature of 2-8°C . The compound is sparingly soluble in water .科学的研究の応用
Analytical Challenges and Strategies
Pinacolboronate esters, including derivatives like 5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester, present unique analytical challenges due to their propensity for hydrolysis to the corresponding boronic acids, which are poorly soluble in organic solvents. This property complicates their analysis using standard chromatographic techniques such as GC and normal-phase HPLC. Research has identified strategies to overcome these challenges, such as employing non-aqueous, aprotic diluents, and highly basic mobile phases (pH 12.4) with an ion pairing reagent for reversed-phase separation, demonstrating broad applicability to reactive pinacolboronate esters for purity analysis (Zhong et al., 2012).
Synthesis and Application in Drug Development
The synthesis of (2-aminopyrimidin-5-yl) boronic acid showcases the utility of pinacol boronic esters in the development of cost-effective and practical methods for drug development. Key steps include in situ protection of amines followed by metal–halogen exchange and subsequent trapping with boronic esters, highlighting their role in facilitating the synthesis of complex molecules (Patel et al., 2016).
Metal- and Additive-Free Borylation
A metal- and additive-free photoinduced borylation method converts haloarenes directly to boronic acids and esters, including pinacol esters. This approach eliminates the need for expensive and toxic metal catalysts or ligands, offering a simpler and more environmentally friendly alternative for synthesizing these compounds (Mfuh et al., 2017).
Catalysis and Polymerization
Pinacolboronate esters are pivotal in catalysis, serving as intermediates in reactions such as the Rh(I)-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. This method highlights their role in the enantioselective synthesis of complex organic molecules, demonstrating their versatility beyond simple borylation reactions (Gallego & Sarpong, 2012).
Innovative Polymer Synthesis
In the realm of materials science, pinacol boronic esters facilitate the synthesis of π-conjugated polymers with boronic acid (ester) moieties at both ends, using Suzuki-Miyaura coupling polymerization. This technique enables the creation of high-molecular-weight polymers, which are essential for electronic and photovoltaic applications (Nojima et al., 2016).
Safety and Hazards
作用機序
Target of Action
Boronic esters, including this compound, are generally used in suzuki–miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds are formed .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . The boronic ester donates an organic group to a palladium catalyst during the transmetalation step . This process results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily synthetic pathways used in organic chemistry . The Suzuki–Miyaura cross-coupling reaction, for example, is a widely-used method for forming carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect their bioavailability.
Result of Action
The primary result of the action of 5-Chloro-2-ethoxypyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the pH of the environment can significantly impact the rate of hydrolysis of boronic pinacol esters .
特性
IUPAC Name |
5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIQGCESLKEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

